molecular formula C5H6F3N3 B1627597 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 947179-47-7

1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No. B1627597
CAS RN: 947179-47-7
M. Wt: 165.12 g/mol
InChI Key: UBZAVFJKMPELPX-UHFFFAOYSA-N
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Description

The compound “1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” is a fluorinated organic compound . Fluorinated compounds have unique properties due to the presence of fluorine atoms and are widely used in various fields, including medicinal chemistry and pesticides .


Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” were not found, there have been advances in the synthesis of 1,1,2,2-tetrafluoroethyl-containing compounds . These structures have been the focus of increasing attention with new synthetic approaches appearing in the literature .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Research on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine and its derivatives has led to significant insights into their synthesis, characterization, and potential applications. One study focused on the synthesis and characterization of various pyrazole derivatives, highlighting their potential antitumor, antifungal, and antibacterial properties. The compounds were synthesized through the reaction of hydroxymethyl pyrazole derivatives with primary amines, and their structures were confirmed using a range of spectroscopic techniques. Theoretical calculations were performed to explore the physical and chemical properties of these compounds, which showed promise in biological activity against breast cancer and microbes (Titi et al., 2020).

Polymer-Supported Quenching Reagents for Parallel Purification

Another study explored the use of polymer-supported derivatives for quenching excess reactants in the synthesis of pyrazoles, among other compounds. This approach facilitated the rapid and efficient purification of reaction products obtained from solution-phase syntheses, offering an attractive alternative to solid-phase organic synthesis in combinatorial chemistry (R. J. C. and Hodges, 1997).

Reactivity and Structural Studies

Further research into the reactivity of pyrazole derivatives provided insights into their structural and energetic properties. One study compared the structural and energetic characteristics of different aminated nitroazoles, revealing how amino substituents influence these properties, which is crucial for designing next-generation energetic materials (Zhao et al., 2014).

Applications in Catalysis and Antibacterial Agents

Investigations into the catalytic applications of pyrazole derivatives have also been conducted. For instance, scandium triflate immobilized in ionic liquids was used to catalyze hetero-Diels-Alder reactions, demonstrating the utility of pyrazole derivatives in organic synthesis (Yadav et al., 2002). Additionally, novel oxazolidinone antibacterial candidates featuring pyrazole derivatives were developed through environmentally benign and cost-effective routes, highlighting their potential in drug discovery (Yang et al., 2014).

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-4(9)10-11/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZAVFJKMPELPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598874
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

CAS RN

947179-47-7
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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